molecular formula C28H27N3O3S B2420066 N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-24-8

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2420066
CAS No.: 894560-24-8
M. Wt: 485.6
InChI Key: TXKGHKBPDHRKOB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H28N2O3SC_{25}H_{28}N_2O_3S and a molar mass of approximately 436.57 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating various thiazolidine derivatives indicated that compounds with similar structures to this compound demonstrated notable efficacy against resistant strains of bacteria and fungi. For instance:

  • Staphylococcus aureus : Compounds showed minimum inhibitory concentrations (MICs) as low as 1.60 µM against resistant strains.
  • Candida species : Certain derivatives displayed activity surpassing traditional antifungal agents like fluconazole .

Anticancer Activity

The compound's structural components suggest potential interactions with cellular pathways involved in cancer progression. Preliminary studies have shown:

  • Inhibition of cell growth in various cancer cell lines was observed with IC50 values ranging from 6.86 µM to 12.0 µM for related compounds .
  • Specific targeting of the WNT/β-catenin pathway has been suggested as a mechanism for anticancer activity .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized thiazole derivatives and tested their activity against Gram-positive bacteria.
    • Results indicated that compounds exhibited broad-spectrum activity against drug-resistant strains, suggesting a promising avenue for developing new antimicrobial agents.
  • Case Study on Anticancer Properties :
    • A study focused on the inhibition of the NHERF1 protein involved in cancer cell signaling.
    • Results showed that specific derivatives could effectively inhibit cell proliferation in vitro, indicating potential therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
AntibacterialStaphylococcus aureus1.60
AntifungalCandida albicans< 10
AnticancerVarious cancer cell lines6.86 - 12.0

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-9-10-20(4)23(14-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-12-18(2)11-19(3)13-21/h5-14H,15-16H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKGHKBPDHRKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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